molecular formula C15H10O5 B1674397 Galangin CAS No. 548-83-4

Galangin

Cat. No.: B1674397
CAS No.: 548-83-4
M. Wt: 270.24 g/mol
InChI Key: VCCRNZQBSJXYJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Galangin can be synthesized through various chemical routes. One common method involves the cyclization of chalcones, which are intermediates in the synthesis of flavonoids. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the oxidative coupling of appropriate phenolic precursors .

Industrial Production Methods: In industrial settings, this compound is often extracted from the rhizomes of Alpinia officinarum using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Galangin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products:

    Oxidation: Kaempferol

    Reduction: Reduced forms of this compound with modified hydroxyl groups

    Substitution: Acetylated derivatives of this compound

Scientific Research Applications

Galangin is a naturally occurring flavonoid found in various plants and honey, known for its diverse biological activities, including antiviral, antimicrobial, antidiabetic, and anticancer properties [2, 5]. Research suggests that this compound has therapeutic potential against various diseases, including neurodegenerative disorders, rheumatoid arthritis, osteoarthritis, osteoporosis, skin diseases, and cancer .

Anticancer Properties

This compound has demonstrated anticancer effects against various cancers, including gastric, hepatocellular, breast, lung, cervical, and melanoma [6, 1, 5]. Studies suggest that this compound inhibits cancer cell proliferation through multiple mechanisms, including:

  • Inducing apoptosis this compound can induce programmed cell death in cancer cells .
  • Decreasing cell proliferation It can reduce the rate at which cancer cells multiply .
  • Modulating the STAT3/ROS axis this compound has been shown to inhibit the growth of MGC 803 cells by modulating the STAT3/ROS axis, which induces apoptosis and decreases cell proliferation .
  • Cell cycle arrest this compound induces cell cycle arrest at the GO/G1 stage in various cancer cells, accompanied by reduced expression of cyclin D1, CDK4, and CDK6 .
  • Anti-metastasis and anti-angiogenic effects this compound can inhibit tumor invasion and metastasis by downregulating the expression of certain factors like ADAM9 and Skp2 . It also inhibits angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) .
  • Epigenetic modifications this compound can trigger autophagy and apoptosis in cancer cells through epigenetic modifications like histone acetylation and DNA methylation . It has shown potential in treating triple-negative breast cancer by restoring estrogen levels via reduction of hypermethylation of the BRCA1 gene .

Case Study: Gastric Cancer
this compound inhibits gastric cancer growth by enhancing STAT3 . In nude mice xenografted with MGC 803 cells, this compound inhibited tumor growth and reversed the expression of proteins such as p-JAK2, p-STAT3, Bcl-2, cleaved caspase-3, cleaved PARP, and Ki67 . These findings suggest that this compound inhibits the growth of MGC 803 cells by inducing apoptosis and decreasing cell proliferation, potentially mediated by modulating the STAT3/ROS axis .

Antidiabetic Properties

This compound has shown potential in ameliorating hyperglycemia and lipid abnormalities in diabetic rats . Administration of this compound reduced hyperlipidemia related to the risk of diabetic complications, suggesting it could be beneficial for diabetic hyperlipidemic patients .

Neuroprotective Activities

This compound exhibits neuroprotective activities and has been approved in China for the treatment of ischemic stroke . Studies indicate that this compound can mitigate pathological changes caused by cerebral ischemia due to its antioxidant properties .

Animal Study: Cerebral Ischemia
In a study using rats subjected to right middle cerebral artery occlusion (Rt.MCAO), this compound treatment reduced infarct volume, malondialdehyde levels, and the density ratio of mitogen-activated protein kinase . It also enhanced catalase, glutathione peroxidase, and superoxide dismutase activities, and improved the density ratio of mitofusin 2 protein in the cortex and hippocampus . These results suggest that this compound can protect against cerebral damage following ischemic stroke .

Anti-Inflammatory and Antioxidant Properties

This compound possesses anti-inflammatory and antioxidant properties [5, 6]. It can reduce oxidative stress and enhance antioxidant defenses . These properties contribute to its therapeutic potential in various diseases, including cerebral ischemia and other conditions involving oxidative stress [3, 5].

Synergistic and Nanotherapeutic Actions

This compound's therapeutic potential can be enhanced through synergistic and nanotherapeutic approaches . Combining this compound with other compounds or delivering it via nanoparticles may improve its efficacy and bioavailability [9, 7].

Data Table: Biological Activities of this compound

PropertyDescription
Anti-cancerInhibits cancer cell proliferation, induces apoptosis, arrests cell cycle, and prevents metastasis and angiogenesis [1, 6, 9].
Anti-diabeticAmeliorates hyperglycemia and lipid abnormalities .
NeuroprotectiveProtects against cerebral ischemia and exhibits neuroprotective activities [6, 3].
Anti-inflammatoryReduces inflammation [5, 6].
AntioxidantReduces oxidative stress and enhances antioxidant defenses [5, 3].

Comparison with Similar Compounds

Galangin is often compared with other flavonoids such as kaempferol, quercetin, and myricetin:

This compound stands out due to its unique combination of hydroxyl groups, which contribute to its distinct pharmacological profile and bioavailability .

Biological Activity

Galangin, a flavonoid predominantly found in plants like Alpinia officinarum and propolis, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, including its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.

  • Molecular Formula : C₁₅H₁₀O₅
  • Molecular Weight : 270.24 g/mol

1. Anti-Cancer Effects

This compound exhibits potent anti-cancer properties across various cell lines. Research has demonstrated its ability to induce apoptosis and inhibit proliferation in several cancers, including:

  • Breast Cancer : this compound promotes apoptosis in MCF-7 cells through mitochondrial pathways and PI3K/Akt inhibition .
  • Liver Cancer : In hepatocellular carcinoma cells (MHCC97H), this compound downregulates oncogenes like H19 and activates p53, leading to apoptosis .
  • Glioma : It induces apoptosis in glioma cells (U251, U87MG) via the ER stress pathway .

The following table summarizes the effects of this compound on different cancer types:

Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis via mitochondrial pathways
Hepatocellular CarcinomaDownregulates H19, activates p53
GliomaInduces ER stress leading to apoptosis
Ovarian CancerInduces apoptosis through p53-dependent pathways

2. Anti-Inflammatory Properties

This compound has shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. It reduces levels of TNF-α and IL-1β and enhances IL-10 production in various models . These properties suggest potential therapeutic applications in conditions such as rheumatoid arthritis and psoriasis.

3. Antioxidant Activity

As an antioxidant, this compound mitigates oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases .

4. Neuroprotective Effects

This compound demonstrates neuroprotective properties by reducing neuroinflammation and oxidative stress in models of ischemic stroke and cognitive impairment. Its ability to modulate signaling pathways involved in neuronal survival makes it a candidate for treating neurodegenerative diseases .

Case Studies

  • Hepatocellular Carcinoma : A study indicated that this compound effectively inhibited the proliferation of MHCC97H cells through modulation of the PI3K/AKT/mTOR signaling pathway, demonstrating its potential as a therapeutic agent against liver cancer .
  • Rheumatoid Arthritis : In vivo studies have shown that this compound significantly alleviates symptoms of arthritis by reducing inflammation markers and improving joint function in animal models .

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess galangin's cytotoxicity in cancer cells while ensuring selectivity for malignant versus normal cells?

To evaluate cytotoxicity, use in vitro assays such as MTT or CCK-8 to measure cell viability across multiple cancer cell lines (e.g., laryngeal carcinoma TU212, HEP-2) and normal cells (e.g., HBE epithelial cells). Dose ranges should span 5–50 µM, with exposure times of 24–72 hours. Normal cell lines (e.g., HHL-5 hepatocytes) must be included as controls to confirm selectivity. Data should be analyzed for dose- and time-dependence, with statistical significance set at p < 0.05 .

Q. What methodologies are recommended for determining this compound's role in apoptosis induction?

Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Validate findings by measuring apoptosis-related proteins (e.g., Bax, Bcl-2) via western blotting. For mechanistic insights, combine this compound treatment with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-3/-9 dependency. Include positive controls (e.g., staurosporine) and ensure replicates to address variability .

Q. How should researchers standardize protocols for testing this compound's anti-inflammatory effects in preclinical models?

Employ LPS-induced inflammation models in macrophages (e.g., RAW 264.7) and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. For in vivo validation, use murine colitis models (e.g., dextran sulfate sodium-induced) and assess histological damage scores. Pair these with molecular analyses of NF-κB and Toll-like receptor 4 (TLR4) pathways to link bioactivity to mechanism .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across cancer types (e.g., laryngeal vs. renal cell carcinoma) be reconciled?

Conduct comparative studies using identical experimental conditions (dose, exposure time, cell lines) to isolate tissue-specific responses. Perform transcriptomic or proteomic profiling to identify differential pathway activation (e.g., AKT/NF-κB vs. p38 MAPK). Meta-analyses of existing datasets can highlight molecular determinants of sensitivity, such as baseline autophagy or apoptotic protein expression .

Q. What advanced techniques are required to study this compound's autophagy-inducing mechanisms?

Use immunofluorescence to track LC3-II puncta formation and western blotting to quantify Beclin-1 and ATG5-ATG12 complex levels. Combine this compound with autophagy inhibitors (e.g., chloroquine) to assess flux. Validate findings in CRISPR-edited autophagy-deficient cell lines (e.g., ATG7-KO) to establish causality .

Q. How can researchers address challenges in this compound's pharmacokinetics, such as low oral bioavailability?

Employ UPLC or HPLC to measure plasma concentrations in rodent models after oral/intraperitoneal administration. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate parameters like Cmax and t1/2. Investigate nanoformulations (liposomes, micelles) to enhance solubility and intestinal absorption .

Q. What strategies are effective for identifying this compound's synergistic partners in combination therapies?

Screen this compound with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., mTOR inhibitors) using Chou-Talalay synergy assays. Prioritize combinations showing dose reduction indices (DRI) >1. Validate in vivo using xenograft models, monitoring tumor volume and survival rates. Mechanistic studies should focus on overlapping pathways (e.g., AKT suppression) .

Q. Methodological Notes

  • Toxicity Screening : Include OECD-compliant assays (e.g., Ames test, micronucleus) for genotoxicity. Reference Safety Data Sheets (SDS) for handling guidelines (e.g., skin/eye irritation risks) .
  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data (e.g., viability curves, blot images) in supplementary materials to enable replication .

Properties

IUPAC Name

3,5,7-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRNZQBSJXYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203288
Record name Galangin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

548-83-4
Record name Galangin
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Record name Galangin
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Record name Galangin
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Record name 3,5,7-trihydroxy-2-phenyl-4-benzopyrone
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Record name GALANGIN
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Record name Norizalpinin
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Melting Point

217 - 218 °C
Record name Norizalpinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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